molecular formula C13H9ClOS B020450 2-(4-Chlorophenylthio)Benzaldehyde CAS No. 107572-07-6

2-(4-Chlorophenylthio)Benzaldehyde

Cat. No.: B020450
CAS No.: 107572-07-6
M. Wt: 248.73 g/mol
InChI Key: CQKLAEUCMKGSEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chlorophenylthio)Benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-chlorothiophenol with benzaldehyde under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenylthio)Benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenylthio)Benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenylthio)Benzaldehyde depends on the specific context in which it is used. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenylthio)Benzaldehyde is unique due to the presence of the chlorophenylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClOS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKLAEUCMKGSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381034
Record name 2-(4-Chlorophenylthio)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107572-07-6
Record name 2-(4-Chlorophenylthio)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the preferred conformation of 2-(4-chlorophenylthio)benzaldehyde in solution?

A1: The scientific research primarily focuses on the conformational analysis of this compound using nuclear magnetic resonance (NMR) spectroscopy. The study found that in a solution of CS2/C6D12, the molecule predominantly exists in the O-syn conformation. [] This means that the oxygen atom of the aldehyde group and the sulfur atom of the thioether group are on the same side of the molecule. The study suggests an average skew conformation for the molecule in solution. []

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